Methanediamine, 1,1-diphenyl-

Description

Contextualization within Geminal Diamine Chemistry

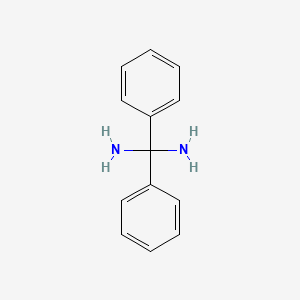

1,1-Diphenylmethanediamine, with the chemical formula C₁₃H₁₄N₂, is classified as a geminal diamine. chemspider.comnih.gov This classification is based on the presence of two amino groups attached to the same carbon atom. wikipedia.org Geminal diamines, also known as 1,1-diamines, are a noteworthy subclass of diamines that have primarily been of academic interest. wikipedia.org The parent compound of this class is methanediamine (B1196670) (CH₂(NH₂)₂), which is typically transient in solution. wikipedia.org

The stability and reactivity of geminal diamines are subjects of significant study. For instance, while some, like bis(dimethylamino)methane, are stable, those with N-H bonds are less common. wikipedia.org The decomposition of geminal diamines is a key area of investigation, often proceeding through the formation of an iminium cation with the expulsion of the less basic amine. acs.org The synthesis of geminal diamines is an active area of research, with modern methods exploring transition metal and photocatalyst-free strategies to construct this molecular framework. rsc.orgrsc.org

Structural Significance as a Diarylmethane Derivative

The structure of 1,1-diphenylmethanediamine features a central methylene (B1212753) group bonded to two phenyl rings, a defining characteristic of diarylmethane derivatives. acs.org Diarylmethanes are recognized as versatile intermediates in organic synthesis, forming the backbone of a wide array of chemical structures. acs.org The C(sp³)–H bonds of the benzylic methylene group in diarylmethanes are notably active, making them amenable to various chemical transformations, particularly C-C bond formation reactions. nih.gov

The synthesis of diarylmethane derivatives is a well-explored field, with numerous methods developed, including transition metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net Recent advancements have also focused on developing more efficient and environmentally friendly synthetic routes, such as uranyl-catalyzed hydrosilylation. rsc.orgrsc.org

Historical and Contemporary Academic Interest in 1,1-Diphenylmethanediamine Architectures

Historically, the synthesis of diphenylmethanediamine structures has been linked to the reaction of aniline (B41778) with formaldehyde (B43269). nih.govsabtechmachine.comgoogle.comgoogle.com This reaction is known to be highly dependent on pH, and the resulting products can be susceptible to rearrangements. nih.gov The industrial synthesis of 4,4'-methylenedianiline (B154101) (MDA), a related isomer, is a crucial step in the production of methylene diphenyl diisocyanate (MDI), a key component in the polyurethane industry. sabtechmachine.comresearchgate.netnih.govnih.govnih.govinchem.orgnaun.orgreportsnmarkets.com

Contemporary research continues to explore the synthesis and application of diphenylmethanediamine and its derivatives. For example, they have been used as precursors in the synthesis of new vic-dioximes and their metal complexes, which have been investigated for their potential biological activities. nih.gov Furthermore, the unique reactivity of these architectures continues to inspire the development of novel synthetic methodologies. nih.gov

Overview of Research Trajectories and Open Questions in 1,1-Diphenylmethanediamine Chemistry

Current research on 1,1-diphenylmethanediamine and related compounds is multifaceted. One trajectory focuses on the development of more efficient and selective synthetic methods. rsc.orgrsc.org This includes the use of novel catalysts and reaction conditions to control the outcome of reactions involving the diarylmethane core. acs.orgnih.gov

Another significant area of investigation is the exploration of the reactivity of the C(sp³)–H bonds and the amino groups. nih.gov Understanding the factors that govern the decomposition and rearrangement of these molecules remains a key question. acs.org Furthermore, the potential applications of these compounds in materials science, such as in the formation of polymers and coordination compounds, are being actively explored. ontosight.aid-nb.info The study of their spectroscopic properties, including NMR and IR spectra, is crucial for their characterization and for understanding their electronic structure. nih.govrsc.orgresearchgate.net

Open questions in the field include the precise mechanisms of certain catalytic transformations, the full scope of their synthetic utility, and the development of a deeper understanding of the structure-property relationships in polymers and other materials derived from these diamines.

Data Tables

Table 1: Compound Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.27 g/mol |

| Monoisotopic Mass | 198.11570 u |

| ChemSpider ID | 2300746 |

| PubChem CID | 3036810 |

Data sourced from ChemSpider and PubChem. chemspider.comnih.gov

Table 2: Compound Names and Identifiers

| Name/Identifier | Type |

| Methanediamine, 1,1-diphenyl- | Systematic Name |

| 1,1-Diphenylmethanediamine | Common Name |

| 10143-40-5 | CAS Registry Number |

| 202-974-4 | EINECS |

Data sourced from ChemSpider. chemspider.com

Structure

3D Structure

Properties

CAS No. |

10143-40-5 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

diphenylmethanediamine |

InChI |

InChI=1S/C13H14N2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14-15H2 |

InChI Key |

ZZTCPWRAHWXWCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(N)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Diphenylmethanediamine and Its Structural Analogues

Strategies for Carbon-Nitrogen Bond Formation in Geminal Systems

The creation of the C(sp³)-N bond is a fundamental transformation in organic synthesis. nptel.ac.insioc-journal.cn In the context of geminal diamines, this involves the formation of two such bonds on the same carbon atom.

Direct Amination Approaches to the Diphenylmethylene Moiety

Direct amination strategies involve the direct introduction of amino groups onto a diphenylmethyl precursor. One such approach is the reductive amination of carbonyl compounds. thieme-connect.dethieme-connect.de This "one-pot" conversion of a carbonyl compound into an amine offers advantages such as mild reaction conditions and operational simplicity. thieme-connect.de The process proceeds through the in-situ formation of an iminium ion, which is then reduced to the corresponding amine. thieme-connect.de While highly effective for a wide range of carbonyls and amines, the direct amination of benzophenone (B1666685) to yield 1,1-diphenylmethanediamine is less commonly detailed, with more focus placed on the synthesis of mono-aminated products.

Another approach involves the use of hypervalent iodine reagents to facilitate oxidative carbon-nitrogen bond formation. nih.gov These methods can create C-N bonds under relatively mild conditions and have been applied to the synthesis of vicinal diamines. nih.gov

Condensation Reactions Involving Diphenyl-Substituted Carbonyls and Ammonia (B1221849)/Amines

A prevalent and historically significant method for synthesizing 1,1-diphenylmethanediamine and its analogues is the condensation reaction between a diphenyl-substituted carbonyl, most notably benzophenone, and ammonia or a primary amine. rsc.orgrsc.orgqorganica.es This reaction is a classic example of imine formation followed by further reaction. Initially, benzophenone reacts with ammonia to form benzophenone imine. rsc.orgrsc.org This imine can then react with another molecule of ammonia or an amine to form the geminal diamine.

The reaction of aniline (B41778) with formaldehyde (B43269) is a well-established industrial process for producing diphenylmethanediamine (MDA) isomers, which are key precursors for methylene (B1212753) diphenyl diisocyanate (MDI) production. acs.orgsabtechmachine.comnih.gov This reaction is typically catalyzed by an acid, such as hydrochloric acid, and proceeds through the formation of various intermediates. sabtechmachine.comnih.govgoogle.com The reaction conditions, including temperature and the molar ratio of reactants, are crucial in controlling the product distribution. sabtechmachine.comgoogle.com

Synthesis of N-Substituted 1,1-Diphenylmethanediamine Derivatives

The synthesis of N-substituted derivatives of 1,1-diphenylmethanediamine allows for the fine-tuning of the molecule's properties for various applications.

Derivatization of Amine Functionalities (e.g., Alkylation, Acylation)

Standard organic transformations can be employed to modify the primary amine groups of 1,1-diphenylmethanediamine. Alkylation, for instance, can be achieved using alkyl halides, though this method can sometimes lead to polyalkylation. mnstate.edu Acylation, the reaction with acyl chlorides or anhydrides, provides a route to the corresponding amides. These derivatization reactions are fundamental in synthetic organic chemistry.

Specific Synthesis of N,N,N',N'-Tetramethyl-1,1-diphenylmethanediamine from Benzophenone and Dimethylamine

The compound N,N,N',N'-tetramethyl-4,4'-diaminodiphenylmethane, also known as Arnold's base or Michler's hydride, is a significant derivative. ca.gov A method for the synthesis of 4,4'-tetramethyldiaminodiphenylmethane involves the methylation of diphenylmethanediamine with dimethyl carbonate in the presence of a heterogeneous zeolite molecular sieve catalyst. google.com This process is conducted at elevated temperatures and pressures, leading to a high conversion of the starting material and good selectivity for the desired tetramethylated product. google.com

Catalytic Approaches in 1,1-Diphenylmethanediamine Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the synthesis of 1,1-diphenylmethanediamine and its derivatives.

In the industrial synthesis of diphenylmethanediamine (MDA) from aniline and formaldehyde, acid catalysts like hydrochloric acid are commonly used. sabtechmachine.comgoogle.com The catalyst facilitates the condensation reaction and subsequent rearrangement to form the desired isomers. sabtechmachine.com Research has also explored the use of solid acid catalysts to create more environmentally benign processes. researchgate.netresearchgate.net

For the synthesis of N-substituted derivatives, various catalytic systems have been developed. For instance, the methoxycarbonylation of aromatic diamines like 4,4'-diphenylmethane diamine with dimethyl carbonate can be effectively catalyzed by zinc acetate (B1210297) to produce the corresponding dicarbamates. researchgate.net Furthermore, the synthesis of aromatic carbamates from amines and dialkyl carbonates has been achieved using binary or ternary mixed metal oxide catalysts. google.com In the asymmetric reductive amination of ketones, iridium-phosphoramidite complexes have shown high efficiency, utilizing diphenylmethanamine as an effective coupling partner. nih.govacs.org

Table of Reaction Conditions for the Synthesis of Diphenylmethanediamine Derivatives

| Product | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diphenylmethanediamines | Aniline, Formaldehyde | KOH | Ethanol | 80 | 68 | nih.gov |

| 4,4'-Tetramethyldiaminodiphenylmethane | Diphenylmethanediamine, Dimethyl Carbonate | Zeolite Molecular Sieve | - | 160-220 | 94 (selectivity) | google.com |

| Dimethyl-4,4'-methylenediphenyldicarbamate | 4,4'-Diphenylmethane diamine, Dimethyl Carbonate | Zn(OAc)₂·2H₂O | - | 180 | 98 | researchgate.net |

Exploration of Homogeneous Acid Catalysis

Homogeneous acid catalysis is a well-established method for the synthesis of diaminodiphenylmethane (MDA), a compound structurally related to 1,1-diphenylmethanediamine. sabtechmachine.com These catalysts, which are soluble in the reaction medium, effectively facilitate the condensation of aniline and formaldehyde. nih.gov Lewis acids, such as hydrochloric acid (HCl), are commonly employed in industrial settings. sabtechmachine.com

The process generally involves two main steps: the condensation reaction itself, followed by a molecular rearrangement at a higher temperature. sabtechmachine.com The reaction conditions, including temperature, catalyst concentration, and molar ratios of the reactants, are carefully controlled to optimize the yield of the desired diamine and minimize the formation of oligomeric side products. sabtechmachine.com For instance, the industrial batch preparation of diamine often begins with the reaction of aniline and hydrochloric acid to produce an aniline hydrochloride solution. sabtechmachine.com Formaldehyde is then introduced for the condensation reaction, which is followed by a rearrangement step at an elevated temperature. sabtechmachine.com

Table 1: Typical Reaction Parameters for Homogeneous Acid-Catalyzed Diamine Synthesis sabtechmachine.com

| Parameter | Value/Range |

| Catalyst | Hydrochloric Acid (Lewis Acid) |

| Reactants | Aniline, Formaldehyde |

| Aniline to Formaldehyde Molar Ratio | 2-3 |

| Aniline to Water Mass Ratio | 1:6 |

| Condensation Temperature | 50-80°C |

| Rearrangement Temperature | 90-150°C |

While effective, homogeneous acid catalysts like sulfuric acid and hydrochloric acid can be corrosive and present challenges in separation from the product mixture, leading to potential waste streams. taylorandfrancis.com

Investigation of Heterogeneous Catalysis (e.g., Zeolites) for Diamine Formation

In response to the drawbacks of homogeneous catalysts, research has increasingly focused on heterogeneous catalysts, particularly solid acids like zeolites. nih.gov Zeolites are microporous crystalline aluminosilicates that offer several advantages, including high thermal stability, shape-selectivity, non-corrosiveness, and ease of separation and recyclability. mdpi.comjaveriana.edu.co Their well-defined pore structures can provide specific environments for catalytic reactions, influencing selectivity. nih.gov

The application of zeolites as heterogeneous catalysts has been demonstrated in reactions involving diphenylmethanediamine derivatives. For example, the methylation of diphenylmethanediamine with dimethyl carbonate to produce 4,4'-tetramethyldiaminodiphenylmethane is effectively catalyzed by various zeolite molecular sieves. google.com This demonstrates the compatibility of the diamine structure with zeolite catalysis.

Table 2: Zeolites Used in the Synthesis of a 1,1-Diphenylmethanediamine Derivative google.com

| Zeolite Type |

| NaX |

| NaY |

| MCM-41 |

| H-ZSM5 |

| Hβ |

The use of solid acid catalysts like zeolites aligns with the principles of green chemistry by simplifying work-up procedures (e.g., filtration) and allowing for catalyst reuse, thereby reducing waste. nih.govjaveriana.edu.co Their ability to function as efficient, reusable heterogeneous catalysts makes them a promising alternative to traditional homogeneous systems for diamine synthesis. javeriana.edu.co

Control of Stereochemistry in Chiral 1,1-Diphenylmethanediamine Analogues

Chiral diarylmethylamines, which are structural analogues of 1,1-diphenylmethanediamine, are significant motifs in many pharmaceutical compounds and chiral ligands. researchgate.net Consequently, the development of stereoselective synthetic methods to control their three-dimensional structure is of high importance.

Several advanced catalytic strategies have been developed to achieve high enantioselectivity. One notable method is the cobalt-catalyzed enantioselective C-H alkoxylation, which allows for the synthesis of a range of chiral diarylmethylamines in high yields and with excellent enantioselectivities (up to 99% ee). researchgate.net This approach can achieve desymmetrization and parallel kinetic resolution. researchgate.net

Another powerful technique involves the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines. researchgate.net This method can produce the desired diarylmethylamines with high diastereoselectivity, and subsequent cleavage of the chiral auxiliary yields the final enantioenriched product. researchgate.net Interestingly, by switching the organometallic reagent (e.g., from phenylmagnesium bromide to phenyllithium), a reversal in diastereoselectivity can be achieved, providing access to both enantiomers of the target amine from the same chiral starting material. researchgate.net

Other successful approaches include Ru-catalyzed direct asymmetric reductive amination of ketones and enantioselective lithiation of N'-aryl-N-benzyl-N-isopropyl ureas. researchgate.net

Table 3: Example of a Highly Enantioselective Synthesis of Chiral Diarylmethylamines researchgate.net

| Method | Catalyst System | Yield | Enantiomeric Excess (ee) |

| Enantioselective C-H Alkoxylation | Cobalt(II) / Chiral Ligand | Up to 90% | Up to 99% |

These methods represent sophisticated tools for chemists to precisely control the stereochemistry of complex molecules structurally related to 1,1-diphenylmethanediamine.

Green Chemistry Considerations in 1,1-Diphenylmethanediamine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.intandfonline.com These principles are highly relevant to the synthesis of 1,1-diphenylmethanediamine and its analogues.

A key principle is the use of catalysis. vapourtec.com Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, which minimizes waste. mlsu.ac.in The shift from homogeneous acid catalysts (Section 2.3.1) to heterogeneous solid catalysts like zeolites (Section 2.3.2) is a prime example of green chemistry in action. bio-conferences.org Heterogeneous catalysts are easily separated from the reaction mixture, reducing waste and energy consumption during purification. nih.gov

Another core principle is "atom economy," which seeks to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Synthetic methods should be designed to be as efficient as possible to minimize byproducts. mlsu.ac.in

Further green considerations include:

Safer Solvents and Auxiliaries: The ideal synthesis would use environmentally benign solvents, such as water, or avoid solvents altogether if possible. vapourtec.com

Design for Energy Efficiency: Synthetic methods that can be conducted at ambient temperature and pressure are preferred to minimize energy requirements. mlsu.ac.in

Use of Renewable Feedstocks: While aniline and formaldehyde are traditionally derived from fossil fuels, a long-term green chemistry goal is to source starting materials from renewable biomass. vapourtec.comacs.org

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps can reduce reagent use and waste generation. mlsu.ac.in

By integrating these principles, particularly through the development of efficient and recyclable heterogeneous catalysts, the synthesis of 1,1-diphenylmethanediamine can be made more sustainable and environmentally friendly. bio-conferences.org

Mechanistic Investigations of Reactions Involving 1,1 Diphenylmethanediamine Scaffolds

Nucleophilic Reactivity and Substitution Pathways of 1,1-Diphenylmethanediamine

The nucleophilic character of 1,1-diphenylmethanediamine is centered on the nitrogen atoms, each bearing a lone pair of electrons. This inherent nucleophilicity allows the diamine scaffold to participate in a variety of substitution reactions. The reactivity can be significantly influenced by the steric and electronic environment of the molecule.

In coordination chemistry, derivatives of diphenylmethanediamine are employed as ligands. For instance, the substitution reactions of dinuclear platinum(II) complexes containing a [{Pt(H₂O)}₂(N,N,N′,N′-tetrakis(2-pyridylmethyl)-4,4′-diphenylmethanediamine)]⁴⁺ (dPhm) core have been investigated. mku.ac.kemku.ac.ke Studies involving the substitution of aqua ligands by thiourea (B124793) nucleophiles show that the reaction rate is influenced by the structural rigidity and planarity of the diamine bridge. mku.ac.kemku.ac.ke The reactivity of these metal centers is governed by both steric hindrance and the trans σ-inductive effect from the linker to the metal center. mku.ac.ke

A comparative kinetic study on various platinum(II) complexes revealed the following order of reactivity for substitution by thiourea nucleophiles: bpPha > dPhm ≈ pPh ≈ mPh. mku.ac.kemku.ac.ke This indicates that the diphenylmethanediamine-ligated complex (dPhm) has comparable reactivity to its phenyldiamine (pPh, mPh) counterparts but is less reactive than the complex with a non-bridged phenylamine ligand (bpPha). mku.ac.kemku.ac.ke The associative mode of activation for these substitution reactions is supported by high negative entropies and low positive enthalpies of activation. mku.ac.keresearchgate.net

The general mechanism for such substitution reactions on square-planar Pt(II) complexes proceeds via an associative pathway, where the incoming nucleophile attacks the metal center to form a five-coordinate transition state before the leaving group departs. researchgate.net

Protonation Equilibria and Acid-Base Reactivity of Amine Centers

The amine centers in 1,1-diphenylmethanediamine are basic due to the presence of lone-pair electrons on the nitrogen atoms. libretexts.org As such, they can accept protons from acids to form the corresponding ammonium (B1175870) cations. masterorganicchemistry.compressbooks.pub This acid-base reactivity is fundamental to its chemical behavior and influences its role in various reactions. masterorganicchemistry.com

The basicity of the amine groups in 1,1-diphenylmethanediamine is lower than that of simple aliphatic amines. This is because the nitrogen atoms are attached to phenyl groups, and the lone pair can be delocalized into the aromatic π-system, which reduces its availability for protonation. libretexts.org The addition of electron-withdrawing or electron-donating substituents to the phenyl rings can further modulate the basicity. libretexts.org

Protonation dramatically alters the reactivity of the diamine. masterorganicchemistry.com When the amine centers are protonated, they become positively charged (R-NH₃⁺). This transformation makes the nitrogen center electron-poor, significantly reducing its nucleophilicity. masterorganicchemistry.com

The pH of the reaction medium is a critical factor in reactions involving 1,1-diphenylmethanediamine. The formation of diphenylmethanediamines from anilines and formaldehyde (B43269) is known to be highly pH-dependent. nih.gov In acidic media, the reaction proceeds through protonated intermediates. nih.gov For example, the acid-catalyzed rearrangement of N,N'-diphenylmethylenediamine (an aminal) involves the protonation of one of the amine groups, which activates a C-N bond for subsequent cleavage and rearrangement. nih.gov The ability to control the protonation state of the amine centers is therefore essential for directing the outcome of these reactions.

Intramolecular Rearrangements and Cyclization Mechanisms in 1,1-Diphenylmethanediamine Systems

Derivatives of 1,1-diphenylmethanediamine are known to be susceptible to intramolecular rearrangements and cyclization, particularly under acidic or basic conditions. nih.gov These transformations are key steps in the synthesis of more complex molecular architectures.

A significant industrial example is the acid-catalyzed rearrangement of N,N'-diphenylmethylenediamine, an intermediate in the production of 4,4′-methylenedianiline (4,4'-MDA). nih.gov Computational studies using the G3MP2B3 method have elucidated a mechanism where the protonation of one of the secondary amine groups in the diamine intermediate activates a C-N bond. This facilitates a rearrangement to form N-(p-aminobenzyl)aniline (PABA), which is a precursor to the final 4,4'-MDA product. nih.gov

Derivatives of 1,1-diphenylmethanediamine can also undergo formal aryne insertion reactions, leading to ring-expanded benzofused N-heterocycles. For example, linear N,N'-dimethyl-N,N'-diphenylmethanediamine has been shown to react with arynes to afford aminomethylaniline products, albeit in low yields. qmul.ac.uk The proposed mechanism involves the initial N-arylation of the diamine by the aryne to form a zwitterionic intermediate. This intermediate is in equilibrium with a ring-opened form that can undergo intramolecular cyclization to yield the ring-expanded product. qmul.ac.uk

Furthermore, cyclization reactions can be designed to produce specific heterocyclic systems. For instance, aryl amidoximes can react with certain reagents to give 1,2,4-oxadiazole (B8745197) derivatives through a cyclization process. jlu.edu.cn Similarly, reactions of amines with dicarbonates can proceed through an intermolecular reaction to form a linear intermediate, followed by an intramolecular cyclization to yield cyclic carbamates like 1,3-oxazinan-2-ones. researchgate.net

Role of 1,1-Diphenylmethanediamine Derivatives as Synthetic Equivalents of Imine Species

1,1-Diphenylmethanediamine and its derivatives can be considered as stable synthetic equivalents of more reactive imine species. Imines, or Schiff bases, contain a carbon-nitrogen double bond and are key intermediates in many organic transformations. However, they can be unstable and prone to hydrolysis or polymerization. Aminals, such as 1,1-diphenylmethanediamine, serve as masked forms of imines, releasing the reactive species under specific conditions.

In the synthesis of 4,4'-MDA from aniline (B41778) and formaldehyde, N,N'-diphenylmethylenediamine (an aminal) is formed as an intermediate. nih.gov This aminal is more stable than the corresponding N-methylideneanilinium imine and serves as a precursor that rearranges to form the final product. nih.gov The reaction mechanism involves the controlled release and reaction of an imine-like electrophile generated from the aminal upon protonation.

In other contexts, the formation of 1,1-diphenylmethanediamine has been observed as an intermediate in reactions involving imines. For example, in a multi-component synthesis of tetrasubstituted imidazoles, a proposed mechanism involves the reaction of aniline with an imine (generated from benzaldehyde) to form 1,1-diphenylmethanediamine. This intermediate then reacts further to build the imidazole (B134444) ring. researchgate.net This highlights the reversible relationship between the diamine and the corresponding imine and aldehyde/amine components.

The use of aminals as imine surrogates is a valuable strategy. For instance, an efficient catalytic system was developed for the reductive functionalization of CO₂ with amines and silanes. In this process, the formation of N,N'-dimethyl-N,N'-diphenylmethanediamine was identified as a key intermediate, which is believed to form from the condensation of the amine with a C₀ silyl (B83357) acetal (B89532) (a formaldehyde equivalent). sci-hub.se This aminal intermediate is then further reduced to the final methylamine (B109427) product. sci-hub.se

Kinetics and Thermodynamics of 1,1-Diphenylmethanediamine Transformations

The study of kinetics and thermodynamics provides crucial insights into the reaction rates, mechanisms, and feasibility of transformations involving 1,1-diphenylmethanediamine scaffolds.

Kinetic studies on the substitution reactions of dinuclear platinum(II) complexes with a diphenylmethanediamine-based linker have provided detailed mechanistic information. mku.ac.keresearchgate.net These reactions are typically studied under pseudo-first-order conditions, and the resulting rate constants and activation parameters (enthalpy ΔH‡ and entropy ΔS‡) are determined. researchgate.net For the substitution of aqua ligands by thiourea, the reactions exhibit an associative mode of activation, characterized by low positive activation enthalpies and large negative activation entropies. mku.ac.ke

| Parameter | Value/Observation | Reference |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | Low and positive | mku.ac.ke |

| ΔS‡ (Entropy of Activation) | High and negative | mku.ac.keresearchgate.net |

| Mechanism | Associative | mku.ac.keresearchgate.net |

Table 2: Calculated Relative Energies for Key Species in 4,4'-MDA Formation (G3MP2B3 Method) Energies are relative to separated reactants (Formaldehyde + Aniline Dimer). Data extracted from computational studies.

| Species | Relative Energy (kJ/mol) | Reference |

|---|---|---|

| Pre-reactive Complex (IM0) | -29.2 | nih.gov |

| Transition State 1 (TS1) | +60.7 | nih.gov |

| N,N'-diphenylmethylenediamine intermediate (Aminal) | Varies with protonation state | nih.gov |

| Final Product (4,4'-MDA + H₃O⁺ + A) | +79.9 (Gas Phase) | nih.gov |

These kinetic and thermodynamic investigations are essential for optimizing reaction conditions, controlling product selectivity, and understanding the underlying molecular mechanisms of reactions involving the 1,1-diphenylmethanediamine scaffold. acs.orgjlu.edu.cn

Advanced Characterization and Structural Elucidation of 1,1 Diphenylmethanediamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1,1-diphenylmethanediamine in solution. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom.

In ¹H NMR, the protons of the two phenyl groups would typically appear as complex multiplets in the aromatic region (approximately 7.2-7.5 ppm). The two protons of the amine (-NH₂) groups would be expected to produce a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The single proton on the central carbon (the methine proton, -CH-) would appear as a distinct signal, likely a triplet, due to coupling with the two adjacent amine protons.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for the different carbon atoms in the phenyl rings. The central methine carbon, bonded to two nitrogen atoms and a phenyl group, would have a characteristic chemical shift in the downfield region, reflecting its electron-deficient nature.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the connectivity within the molecule. Nuclear Overhauser Effect (NOE) experiments could provide insights into the spatial proximity of different protons, helping to determine the molecule's preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,1-Diphenylmethanediamine in CDCl₃

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C-H (methine) | ¹H | ~5.0-5.5 | Triplet (t) |

| N-H (amine) | ¹H | Variable (e.g., ~2.0-3.0) | Broad Singlet (br s) |

| C₆H₅ (aromatic) | ¹H | ~7.2-7.5 | Multiplet (m) |

| C (methine) | ¹³C | ~70-80 | - |

| C (aromatic, ipso) | ¹³C | ~140-145 | - |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction on a single crystal of 1,1-diphenylmethanediamine would provide unambiguous proof of its molecular structure and detailed information about its three-dimensional arrangement in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation.

Table 2: Hypothetical Crystallographic Data for 1,1-Diphenylmethanediamine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 19.2 |

| β (°) | 95.5 |

| Volume (ų) | 1160 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 1,1-diphenylmethanediamine by probing their characteristic vibrational modes.

The IR spectrum would be dominated by strong N-H stretching vibrations, typically appearing as a doublet in the 3300-3500 cm⁻¹ region for the primary amine groups. C-H stretching vibrations from the aromatic rings and the methine group would be observed around 3000-3100 cm⁻¹. The region from 1500-1600 cm⁻¹ would show characteristic C=C stretching vibrations of the phenyl rings. The N-H bending (scissoring) vibration would be expected around 1600 cm⁻¹.

Raman spectroscopy provides complementary information. While N-H stretches are often weak in Raman, the symmetric vibrations of the aromatic rings would produce strong signals. This makes Raman particularly useful for studying the carbon skeleton of the molecule. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes. Shifts in the positions and broadening of the N-H stretching bands can provide evidence of hydrogen bonding in the solid state or in concentrated solutions.

Table 3: Key Vibrational Frequencies for 1,1-Diphenylmethanediamine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2950 |

| N-H | Bend (Scissoring) | 1590 - 1650 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the elemental composition of 1,1-diphenylmethanediamine. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or five decimal places), HRMS can verify that the experimentally determined molecular formula matches the theoretical formula (C₁₃H₁₄N₂).

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion can undergo fragmentation to produce smaller, stable ions. For 1,1-diphenylmethanediamine, a likely fragmentation pathway would involve the loss of an amine radical (-•NH₂) or ammonia (B1221849) (NH₃). A major fragment would likely be the diphenylmethyl cation ([C₁₃H₁₁]⁺), resulting from the cleavage of the C-N bonds. Analyzing these fragment ions helps to piece together the structure of the parent molecule.

Table 4: Expected Mass Spectrometry Data for 1,1-Diphenylmethanediamine (C₁₃H₁₄N₂) [M]

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺• | [C₁₃H₁₄N₂]⁺• | 198.1157 | Molecular Ion |

| [M-NH₂]⁺ | [C₁₃H₁₂N]⁺ | 182.0970 | Loss of an amine radical |

| [M-NH₃]⁺• | [C₁₃H₁₁N]⁺• | 181.0891 | Loss of ammonia |

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination of Optically Active Analogues

While 1,1-diphenylmethanediamine itself is an achiral molecule and therefore not optically active, chiroptical spectroscopic methods would be essential for studying its chiral analogues. If one of the phenyl groups or one of the amine hydrogens were replaced with a different substituent, the central carbon atom could become a stereocenter, leading to the existence of enantiomers.

Techniques such as Circular Dichroism (CD) spectroscopy would be used to study such chiral derivatives. CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral analogue of 1,1-diphenylmethanediamine would produce mirror-image CD spectra. The intensity of the CD signal is proportional to the concentration and the enantiomeric excess (e.e.) of the sample. This allows for the quantitative determination of the purity of a single enantiomer or the ratio of enantiomers in a mixture.

For these hypothetical chiral analogues, the Cotton effects (the characteristic peaks in a CD spectrum) would likely be observed in the UV region where the phenyl chromophores absorb (around 250-280 nm). The sign and magnitude of these Cotton effects would be directly related to the absolute configuration (R or S) of the stereocenter.

Computational and Theoretical Chemistry Studies of 1,1 Diphenylmethanediamine

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

No specific ab initio or Density Functional Theory (DFT) studies on the electronic structure and bonding of 1,1-diphenylmethanediamine were found in the reviewed literature. While DFT calculations have been performed on related molecules like 4,4'-diphenylmethane-bis(methyl)carbamate researchgate.net and various N-benzylideneaniline derivatives researchgate.netrdd.edu.iq, this data cannot be extrapolated to accurately describe the electronic properties of 1,1-diphenylmethanediamine due to significant structural differences.

Conformational Landscape Analysis and Energetic Preferences

There is no available research detailing the conformational landscape or energetic preferences of 1,1-diphenylmethanediamine. Conformational analyses have been conducted on similar backbones like diphenylmethane (B89790) cdnsciencepub.comcdnsciencepub.com and various lactones rsc.org, but the unique steric and electronic environment created by the geminal diamine and diphenyl groups on a single carbon atom in 1,1-diphenylmethanediamine would require a dedicated study.

Reaction Pathway Modeling: Transition State Identification and Activation Energy Calculations

Specific reaction pathway modeling, including transition state identification and activation energy calculations, for 1,1-diphenylmethanediamine has not been reported. Mechanistic studies are available for the formation of its isomer, 4,4'-MDA, from aniline (B41778) and formaldehyde (B43269) researchgate.net, and for reactions involving N,N'-disubstituted methanediamines rsc.org, but these pathways are not applicable to the synthesis or reactions of the 1,1-diphenyl- isomer.

Prediction of Spectroscopic Signatures and Molecular Properties

No computational studies predicting the spectroscopic signatures (e.g., IR, NMR, UV-Vis) or other molecular properties of 1,1-diphenylmethanediamine were identified. While experimental data and computational predictions exist for isomers and derivatives researchgate.netmku.ac.ke, this information is not transferable.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

There is a lack of published molecular dynamics (MD) simulations investigating the solvent effects or dynamic behavior of 1,1-diphenylmethanediamine. MD simulations are a powerful tool for understanding such properties ulisboa.ptreadthedocs.iomdpi.com, and have been applied to systems like photoacids in aqueous media uni-halle.de and protein-ligand complexes biorxiv.org, but not to this specific compound.

Applications of 1,1 Diphenylmethanediamine in Organic Synthesis

As a Synthon for the Construction of Nitrogen-Containing Heterocyclic Compounds

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, with countless methods developed for their construction. nih.govfrontiersin.org These aromatic and non-aromatic cyclic compounds, which incorporate nitrogen and other heteroatoms, are integral to pharmaceuticals, agrochemicals, and functional materials. nih.govmdpi.com Synthetic strategies often employ bifunctional building blocks to construct the heterocyclic core.

However, the application of 1,1-diphenylmethanediamine as a direct synthon for the construction of small-molecule nitrogen-containing heterocycles is not widely documented in scientific literature. While its diamine structure is theoretically suitable for cyclization reactions, its primary utility has been directed elsewhere, particularly towards polymerization.

Role in the Generation of Complex Organic Molecules and Polyfunctional Intermediates

The most prominent role of 1,1-diphenylmethanediamine in generating complex organic molecules is as a monomer in the synthesis of high-performance polymers, particularly polyimides. rsc.org Polyimides are a class of thermally stable polymers known for their excellent mechanical and thermal properties, making them essential materials for engineering and electronics applications. ncl.res.invt.edu The synthesis of polyimides from 1,1-diphenylmethanediamine typically follows a two-step process. vt.edu

First, the diamine is reacted with an aromatic tetracarboxylic dianhydride in a dipolar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor. vt.eduresearchgate.net This intermediate is then converted into the final polyimide through thermal or chemical cyclization, which eliminates water. vt.edu By varying the structure of the dianhydride co-monomer, a wide range of polyimides with tailored properties can be produced. researchgate.net For instance, the incorporation of different alkyl substituents on the diamine monomer can improve the solubility of the resulting polyimides in various organic solvents without significantly compromising their thermal stability. researchgate.net

| Diamine Monomer | Dianhydride Monomer | Resulting Polymer | Key Properties | Reference |

|---|---|---|---|---|

| 4,4'-diaminodiphenylmethane (MDA) | 4,4'-oxydiphthalic anhydride (B1165640) (ODPA) | Polyimide | High thermal stability (Td > 500 °C), soluble in NMP, DMAc, THF | researchgate.net |

| 4,4'-methylene-bis(2-ethyl-6-methylaniline) (MBEMA) | 4,4'-oxydiphthalic anhydride (ODPA) | Substituted Polyimide | Excellent thermal stability, good solubility, low dielectric constant | researchgate.net |

| 4,4'-methylene-bis(2,6-diethylaniline) (MBDEA) | 4,4'-oxydiphthalic anhydride (ODPA) | Substituted Polyimide | Soluble in various solvents including chloroform, Td > 500 °C | researchgate.net |

| 4,4'-diaminodiphenylmethane (MDA) | Pyromellitic dianhydride (PMDA) | Kapton™ (commercial example) | High thermal and chemical resistance | vt.edu |

Development of 1,1-Diphenylmethanediamine-Based Chiral Auxiliaries and Reagents

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com This strategy is fundamental to asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. sigmaaldrich.com Common chiral auxiliaries include pseudoephedrine and various oxazolidinones. wikipedia.orgnih.gov

Despite the importance of asymmetric synthesis, there is no significant body of research detailing the development or application of 1,1-diphenylmethanediamine or its derivatives as chiral auxiliaries. While Schiff bases, which can be synthesized from diamines, are sometimes used as ligands in asymmetric catalysis, specific examples employing derivatives of 1,1-diphenylmethanediamine for this purpose are not prominent in the literature. researchgate.net

Utilization in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the initial components. nih.govfrontiersin.org MCRs are highly valued for their efficiency and ability to rapidly generate molecular diversity, making them powerful tools in drug discovery and combinatorial chemistry. nih.govorganic-chemistry.org Well-known MCRs include the Strecker, Mannich, Ugi, and Passerini reactions. nih.gov

The utilization of 1,1-diphenylmethanediamine in multicomponent reactions appears to be an underexplored area. A review of the available literature does not provide specific examples of this diamine being employed as a key component in established MCRs for the purpose of scaffold diversification.

Precursor to Structurally Diverse Amines and Amine Derivatives

1,1-Diphenylmethanediamine serves as a versatile precursor for the synthesis of various amine derivatives, most notably Schiff bases (imines). These compounds are formed through the condensation reaction between the primary amine groups of the diamine and a carbonyl compound, such as an aldehyde or ketone. researchgate.netasianpubs.org This reaction typically involves refluxing the reactants in a suitable solvent like toluene. researchgate.net The resulting Schiff bases are stable compounds with a wide range of applications, including as ligands for metal complexes. researchgate.net

The synthesis of diverse Schiff bases from 1,1-diphenylmethanediamine has been reported with various carbonyl compounds, demonstrating its utility as a foundational building block. researchgate.netasianpubs.org

| Carbonyl Reactant | Resulting Schiff Base Product Name | Reference |

|---|---|---|

| Salicylaldehyde | N,N'-Bis(salicylidene)-4,4'-diaminodiphenylmethane | researchgate.net |

| Benzaldehyde | N,N'-Bis(benzylidene)-4,4'-diaminodiphenylmethane | researchgate.net |

| Acetylacetone | N,N'-Bis(acetylacetone)-4,4'-diaminodiphenylmethane | researchgate.netasianpubs.org |

| 3-Chloroacetylacetone | N,N'-Bis(3-chloroacetylacetone)-4,4'-diaminodiphenylmethane | researchgate.netasianpubs.org |

| m-Tolualdehyde | N,N'-Bis(m-toluidene)-4,4'-diaminodiphenylmethane | researchgate.net |

Furthermore, the amine functionalities of 1,1-diphenylmethanediamine can be alkylated. For example, it can undergo a methylation reaction with dimethyl carbonate in the presence of a heterogeneous catalyst to produce 4,4'-tetramethyldiaminodiphenylmethane. google.com This derivative is an important fine chemical intermediate used in the synthesis of dyes, such as crystal violet lactone, and Michler's ketone. google.com

Coordination Chemistry and Ligand Design with 1,1 Diphenylmethanediamine

Investigation of 1,1-Diphenylmethanediamine as a Chelate Ligand

Chelating ligands are molecules that can form multiple bonds to a single central metal ion, creating a stable, ring-like structure known as a chelate. The stability of these complexes is enhanced by the chelate effect, where the formation of a five- or six-membered ring is entropically favored over the coordination of two separate monodentate ligands. The coordination chemistry of diamines typically focuses on 1,2- and 1,3-diamines, which readily form stable five- and six-membered chelate rings, respectively. wikipedia.org

However, 1,1-diphenylmethanediamine is a geminal diamine, meaning both nitrogen donor atoms are attached to the same carbon atom. If it were to act as a bidentate chelating ligand, it would form a highly strained four-membered M-N-C-N ring. Such small rings are generally thermodynamically unfavorable due to significant bond angle strain. While geminal diamines with N-H bonds are known, they are often unstable and considered intermediates in reactions like the reduction of amidines. wikipedia.org

Given these constraints, 1,1-diphenylmethanediamine is unlikely to function as a classic bidentate chelate ligand. It is more plausible that it would coordinate to a metal center in a monodentate fashion, with only one of its two nitrogen atoms forming a bond. Alternatively, it could act as a bridging ligand, where each nitrogen atom coordinates to a different metal center, potentially leading to the formation of polynuclear complexes or coordination polymers.

Synthesis and Structural Characterization of Metal Complexes Incorporating 1,1-Diphenylmethanediamine

While specific literature on the synthesis of metal complexes with 1,1-diphenylmethanediamine is scarce, the general procedures for forming metal-amine complexes are well-established. A typical synthesis would involve the reaction of the diamine ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. nih.govresearchgate.net The resulting complexes can be isolated as crystalline solids.

The structural characterization of these potential complexes would rely on a suite of standard analytical techniques to determine their composition, geometry, and bonding characteristics.

Table 1: Spectroscopic and Analytical Methods for Characterization

| Method | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | Confirms coordination of the nitrogen atoms to the metal by observing shifts in the N-H stretching and bending frequencies. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the ligand's environment in solution. Changes in the chemical shifts of the N-H and C-H protons upon coordination can confirm complex formation. nsf.gov |

| UV-Visible Spectroscopy | Elucidates the electronic properties of the metal center and can help determine the coordination geometry (e.g., octahedral, tetrahedral). researchgate.net |

| Single-Crystal X-ray Diffraction | Offers definitive structural information, including bond lengths, bond angles, coordination number, and the precise geometry around the metal center. It would be the key method to confirm the coordination mode of the geminal diamine. researchgate.net |

| Elemental Analysis | Determines the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps in determining the oxidation state and electron configuration of the metal ion, further supporting a proposed geometry. researchgate.net |

These methods would be essential to confirm whether 1,1-diphenylmethanediamine coordinates as a monodentate or bridging ligand and to fully characterize the resulting metal complex.

Diverse Coordination Modes and Geometry Around Metal Centers

Due to the steric hindrance imposed by the two phenyl groups and the geometric constraints of the geminal diamine structure, 1,1-diphenylmethanediamine is expected to exhibit versatile, though not chelating, coordination behavior.

Potential Coordination Modes:

Monodentate Coordination: The ligand binds to a single metal center through one of its nitrogen atoms. This is the most probable coordination mode, minimizing steric strain. The bulky diphenyl groups would influence the packing in the solid state and could sterically shield the metal center.

Bridging Coordination: The two nitrogen atoms of a single ligand bind to two different metal centers. This can lead to the formation of dimeric or polymeric structures. The flexibility of the ligand would determine the geometry and stability of such bridged assemblies.

The geometry around the metal center would be dictated by the metal's preferred coordination number, its oxidation state, and the steric bulk of the ligands. For a four-coordinate metal, geometries such as tetrahedral or square planar could be adopted. For a six-coordinate metal, an octahedral geometry would be expected. wikipedia.org The presence of the bulky 1,1-diphenylmethanediamine ligand would likely favor lower coordination numbers unless co-ligands are small.

Catalytic Applications of Metal-1,1-Diphenylmethanediamine Complexes in Organic Transformations

Metal-diamine complexes are widely employed as catalysts in a variety of organic transformations. nih.gov The diamine ligand can influence the catalyst's activity and selectivity by modifying the electronic properties and steric environment of the metal center. For instance, diamine ligands have been crucial in developing copper-catalyzed cross-coupling reactions.

While specific catalytic applications using 1,1-diphenylmethanediamine are not well-documented, complexes derived from it could potentially be active in several areas:

Cross-Coupling Reactions: The steric bulk provided by the two phenyl groups could influence regioselectivity or product distribution in reactions like Suzuki or Heck couplings.

Polymerization: The coordination geometry enforced by the ligand could affect the stereochemistry of polymer chains in olefin polymerization.

Reduction and Oxidation Reactions: The electronic properties of the metal center, tuned by the diamine ligand, are critical for catalytic redox processes.

The development of metal complexes with 1,1-diphenylmethanediamine as a ligand represents an unexplored area for catalyst design. Research in this field would involve synthesizing the complexes and screening their activity in various benchmark organic reactions.

Table 2: Potential Catalytic Applications for Metal-Diamine Complexes

| Reaction Type | Role of Diamine Ligand |

|---|---|

| C-C and C-N Cross-Coupling | Stabilizes the active metal center; steric and electronic properties influence reaction rate and selectivity. |

| Hydrogenation / Transfer Hydrogenation | Modulates the electronic environment of the metal, facilitating the activation of H₂ or a hydrogen donor. |

| Olefin Polymerization | Controls the geometry at the metal center, influencing the stereoregularity and molecular weight of the polymer. |

| Lewis Acid Catalysis | The metal-ligand complex can act as a Lewis acid to activate substrates in reactions like Diels-Alder or Friedel-Crafts. |

Design of Chiral Metal-1,1-Diphenylmethanediamine Catalysts for Asymmetric Synthesis

Asymmetric synthesis, the synthesis of chiral compounds in an enantiomerically pure form, is of paramount importance in the pharmaceutical and fine chemical industries. A primary strategy involves the use of chiral metal catalysts, where a chiral ligand coordinates to a metal center and induces enantioselectivity in the catalyzed reaction. Chiral vicinal diamines are a cornerstone of this field, serving as privileged ligands for a vast number of asymmetric transformations. rsc.org

Methanediamine (B1196670), 1,1-diphenyl- itself is an achiral molecule. To be useful in asymmetric catalysis, it must be modified to incorporate chirality. This could be achieved through several design strategies:

Modification of the Phenyl Rings: Introducing chiral substituents onto the phenyl groups would create a chiral environment around the coordinating nitrogen atoms.

Derivatization of the Amine Groups: Replacing one of the N-H protons on each nitrogen with a chiral auxiliary group could create a C₂-symmetric or C₁-symmetric chiral ligand.

Once a chiral version of the ligand is synthesized, it can be complexed with various transition metals (e.g., rhodium, ruthenium, palladium, copper) to generate catalysts for asymmetric reactions. nih.gov The performance of such a catalyst would then be evaluated in test reactions, such as asymmetric hydrogenation, allylic alkylation, or Michael additions, to determine its enantioselectivity. chemrxiv.org The rigid backbone and steric bulk of the 1,1-diphenylmethanediamine scaffold could offer unique stereochemical control compared to more flexible traditional diamine ligands.

Materials Science and Polymer Chemistry Involving 1,1 Diphenylmethanediamine Scaffolds

Incorporation of 1,1-Diphenylmethanediamine Units into Polymeric Structures

There is no available scientific literature that details the successful incorporation of 1,1-diphenylmethanediamine as a repeating unit into polymeric structures such as polyamides or polyimides. The synthesis of such polymers typically involves the condensation reaction of a diamine with a dicarboxylic acid chloride or a dianhydride. chemguide.co.uk While many different aromatic diamines are used for this purpose to create high-performance materials, studies specifically employing the 1,1-diphenylmethanediamine isomer have not been found. tandfonline.comnih.gov

Development of Functional Materials Utilizing 1,1-Diphenylmethanediamine as a Cross-linking Agent or Building Block

Cross-linking agents are crucial additives used to create three-dimensional networks in polymers, enhancing mechanical strength, thermal stability, and chemical resistance. specialchem.com Diamines are a known class of cross-linking agents, reacting with functional groups on polymer chains to form these networks. researchgate.netgoogle.com However, there is no specific research available that demonstrates the use of 1,1-diphenylmethanediamine for this purpose. The development of functional materials, such as those with specific antistatic or optical properties, has been documented using other diamines and polymer systems, but not with 1,1-diphenylmethanediamine. google.comgoogle.com

Role in Supramolecular Assembly and Self-Organizing Systems

Supramolecular assembly relies on non-covalent interactions (like hydrogen bonding or π-π stacking) to build complex, ordered structures from molecular building blocks. nih.govnih.govresearchgate.net Diamines can play a role in these systems by providing sites for hydrogen bonding or by being incorporated into larger molecules designed for self-assembly. A review of the literature on supramolecular chemistry and self-organizing systems did not yield any studies where 1,1-diphenylmethanediamine was used as a key component.

Tunable Material Properties through Varied 1,1-Diphenylmethanediamine Integration

The ability to tune material properties by altering the chemical structure or composition of a polymer is a fundamental concept in materials science. This can involve changing the ratio of monomers, introducing specific functional groups, or controlling the degree of cross-linking. nih.gov Since no research has been found on the incorporation of 1,1-diphenylmethanediamine into polymers, there are consequently no studies on how its integration could be used to tune material properties.

Future Research Directions and Emerging Areas in 1,1 Diphenylmethanediamine Chemistry

Exploration of Unconventional Synthetic Pathways and Green Chemistry Approaches

The future synthesis of 1,1-diphenylmethanediamine and its derivatives is increasingly steering towards environmentally benign methodologies. Green chemistry principles are paramount in this evolution, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key Research Thrusts:

Solvent-Free and Aqueous Synthesis: A significant push is being made to move away from traditional volatile organic compounds (VOCs). Research into conducting condensation reactions in water or under solvent-free conditions is a promising avenue. Methods using water as a solvent have proven effective for synthesizing related diamino diphenyl methanes, offering high yields and an improved environmental profile.

Catalyst Development: The exploration of novel catalysts is central to greener synthetic routes. This includes the use of natural, reusable catalysts such as kaolinitic clay, which has been successfully employed in the synthesis of 4,4'-diaminodiphenylmethanes. researchgate.net The development of solid acid catalysts or biocatalysts could offer pathways that are both efficient and sustainable.

Alternative Energy Sources: Microwave-assisted and ultrasound-mediated syntheses are being investigated to accelerate reaction times and potentially improve yields compared to conventional heating methods. researchgate.net These techniques often lead to cleaner reactions with fewer byproducts.

Atom Economy: Future synthetic designs will focus on maximizing the incorporation of all starting materials into the final product, a core principle of green chemistry. This involves designing reactions that avoid the use of protecting groups and minimize the formation of waste streams.

The table below outlines potential green chemistry approaches for the synthesis of 1,1-diphenylmethanediamine.

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

A deeper understanding of the reaction mechanisms governing the formation and reactivity of 1,1-diphenylmethanediamine is crucial for optimizing synthetic protocols and designing new applications. Advanced spectroscopic techniques offer the ability to probe reaction pathways in real time.

Future Directions in Spectroscopy:

In-Situ Monitoring: Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and process Raman spectroscopy can monitor the concentration of reactants, intermediates, and products as a reaction progresses. This provides invaluable kinetic and mechanistic data without the need for quenching or sampling.

Single-Molecule Spectroscopy (SMS): This powerful technique allows for the study of individual molecules, revealing details that are often obscured in ensemble measurements. nih.gov Applying SMS could provide unprecedented insight into the dynamics of catalytic processes involving 1,1-diphenylmethanediamine at the nanoscale. nih.gov

Advanced NMR Techniques: Two-dimensional and diffusion-ordered NMR spectroscopy (DOSY) can be used to characterize complex reaction mixtures and identify transient intermediates. These methods are essential for elucidating reaction networks and understanding intermolecular interactions.

Computational Synergy: Combining experimental spectroscopic data with high-level computational chemistry, such as Density Functional Theory (DFT), can provide a more complete picture of reaction mechanisms. DFT calculations can help assign spectral features and predict the structures of transition states and intermediates. usp.br

High-Throughput Screening for Novel Catalytic Applications

The structural motif of 1,1-diphenylmethanediamine suggests its potential as a ligand or precursor in catalysis. High-throughput screening (HTS) provides a rapid and efficient means to discover new catalytic activities.

HTS Strategies:

Library Synthesis: The creation of a diverse library of 1,1-diphenylmethanediamine derivatives with varied electronic and steric properties is the first step. This can be achieved through parallel synthesis techniques.

Assay Development: The development of sensitive and rapid assays is critical for HTS. Fluorescence-based assays, for example, can be used to quickly identify successful catalytic transformations. mpg.denih.gov Infrared thermography can also be employed to screen for exothermic reactions. mpg.de

Screening Platforms: Automated robotic systems and microfluidic devices can be used to screen thousands of reactions in a short period, using minimal amounts of material. mpg.de This allows for the rapid identification of lead catalysts for further optimization.

Machine Learning Integration: The vast datasets generated by HTS can be analyzed using machine learning algorithms to identify structure-activity relationships and predict the performance of new catalyst candidates, accelerating the discovery process. rsc.org

The table below summarizes various HTS techniques applicable to catalyst discovery.

Integration of 1,1-Diphenylmethanediamine into Nanomaterials and Smart Systems

The unique chemical structure of 1,1-diphenylmethanediamine makes it an attractive building block for the development of advanced materials with tailored properties. Its integration into nanomaterials and "smart" systems that respond to external stimuli is a burgeoning area of research.

Emerging Applications in Materials Science:

Stimuli-Responsive Polymers: 1,1-Diphenylmethanediamine can be incorporated as a monomer or cross-linker into polymers. The amine functionalities could impart pH-responsiveness, while the diphenyl groups can influence properties like thermal stability and hydrophobicity. These materials could find use in drug delivery, sensors, and self-healing materials.

Functionalized Nanoparticles: The surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles) can be modified with 1,1-diphenylmethanediamine or its derivatives. nih.gov This can be used to tune the particle's solubility, facilitate its interaction with biological systems, or create catalytic nanoreactors.

Organic-Inorganic Hybrids: The diamine can act as a linker between organic and inorganic components to create hybrid materials. For instance, it could bridge metal-organic frameworks (MOFs) or functionalize silica surfaces, leading to materials with novel electronic, optical, or adsorptive properties.

Smart Sensors: The amine groups of 1,1-diphenylmethanediamine can interact with various analytes through hydrogen bonding or acid-base chemistry. When integrated into a transducer (e.g., a fluorescent molecule or a nanoparticle), this interaction can be converted into a detectable signal, forming the basis of a chemical sensor. abechem.com

Interdisciplinary Research at the Interface of Organic, Inorganic, and Theoretical Chemistry

The full potential of 1,1-diphenylmethanediamine chemistry will be unlocked through collaborative, interdisciplinary research that bridges traditional scientific divides.

Organic and Inorganic Synergy: The collaboration between synthetic organic chemists to create novel diamine ligands and inorganic chemists to coordinate these ligands with various metals is essential for discovering new catalysts and functional materials.

Theoretical Modeling: Computational chemists can provide crucial insights into the electronic structure, reactivity, and spectroscopic properties of 1,1-diphenylmethanediamine and its derivatives. Theoretical predictions can guide experimental efforts, saving time and resources.

Materials Science Integration: The expertise of materials scientists is needed to fabricate and characterize the nanomaterials and smart systems incorporating this diamine. This includes understanding how the molecular properties of the diamine translate to the macroscopic properties of the material.

By fostering these interdisciplinary collaborations, the scientific community can accelerate the pace of discovery and translate the fundamental chemistry of 1,1-diphenylmethanediamine into practical applications that address challenges in catalysis, materials science, and beyond.

Q & A

Q. What are the established synthetic routes for 1,1-diphenylmethanediamine, and what analytical techniques are critical for confirming its structure and purity?

- Methodological Answer : Synthesis can be adapted from interstellar analogs (e.g., methanediamine production via electron irradiation of ammonia and methylamine ices at ~5 K ). For 1,1-diphenyl derivatives, phenyl-containing precursors (e.g., diphenylmethaneimine, CAS 1013-88-3 ) or radical coupling agents may be used. Characterization requires:

- Mass Spectrometry (MS) : Isotopic labeling (e.g., -tracing) to confirm molecular formula .

- NMR : / to resolve phenyl group environments and amine proton exchange dynamics .

- Chromatography : HPLC with UV detection to assess purity, referencing retention times of analogs like diphenylurea (CAS 603-54-3) .

Q. How does the electronic structure of 1,1-diphenylmethanediamine influence its stability under different storage conditions?

- Methodological Answer : The electron-donating phenyl groups increase steric hindrance, potentially stabilizing the compound against hydrolysis. Stability testing should include:

- Thermogravimetric Analysis (TGA) : Monitor decomposition at 25–100°C under inert (N) vs. humid conditions.

- UV-Vis Spectroscopy : Track absorbance changes (e.g., 250–300 nm) to detect degradation products .

- Storage Protocols : Use amber vials at −20°C with desiccants, as recommended for similar diamines (e.g., N,N'-bis-(4-chloro-2-nitro-phenyl)-methanediamine ).

Advanced Research Questions

Q. In astrochemical simulations, how can 1,1-diphenylmethanediamine be synthesized under conditions mimicking interstellar molecular clouds, and what role might it play in prebiotic chemistry?

- Methodological Answer : Adapt methods for methanediamine (CH(NH)) synthesis by substituting methylamine with diphenylmethane precursors in icy matrices. Key steps:

- Radical Initiation : Use galactic cosmic ray proxies (e.g., 5 keV electrons) to generate phenyl radicals from benzene ice.

- Reaction Monitoring : Tunable photoionization mass spectrometry (PI-ReToF-MS) for isomer-specific detection .

- Astrobiological Relevance : The NCN moiety in 1,1-diphenylmethanediamine could serve as a precursor to heterocycles (e.g., nucleobases) via Strecker-like pathways .

Q. What mechanistic insights can be gained from studying the coordination behavior of 1,1-diphenylmethanediamine with transition metals, and how does this inform catalyst design?

- Methodological Answer : The compound’s bifunctional amine groups enable chelation, as seen in Schiff base complexes (e.g., N,N′-bis(salicylidene)-methanediamine ). Methodologies include:

- X-ray Crystallography : Resolve metal-ligand bond lengths and angles (e.g., Cu(II) or Fe(III) complexes).

- EPR Spectroscopy : Detect paramagnetic species in redox-active metal centers .

- Catalytic Testing : Assess activity in C–H functionalization reactions, comparing turnover frequencies with non-phenyl analogs .

Q. How do discrepancies in reported reaction yields of 1,1-diphenylmethanediamine derivatives arise from radical initiation methods, and what optimization strategies are recommended?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.